N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine
Brand Name: Vulcanchem
CAS No.: 1189957-44-5
VCID: VC0027095
InChI: InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3
SMILES: CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC
Molecular Formula: C16H19NO
Molecular Weight: 244.352

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine

CAS No.: 1189957-44-5

Cat. No.: VC0027095

Molecular Formula: C16H19NO

Molecular Weight: 244.352

* For research use only. Not for human or veterinary use.

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine - 1189957-44-5

Specification

CAS No. 1189957-44-5
Molecular Formula C16H19NO
Molecular Weight 244.352
IUPAC Name 1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine
Standard InChI InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3
Standard InChI Key GKEMNSXFQMKPAE-BMSJAHLVSA-N
SMILES CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC

Introduction

Chemical Structure and Fundamental Properties

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine consists of a phenyl ring with a benzyloxy substituent at the meta position, an ethyl group with a chiral carbon atom, and a nitrogen atom bearing a trideuterated methyl group. This molecular architecture creates a compound with distinctive chemical and physical characteristics that make it valuable for various scientific applications.

Molecular Identity and Basic Properties

The compound is characterized by the following fundamental chemical properties:

ParameterValue
Chemical NameN-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine
CAS Number1189957-44-5
Molecular FormulaC₁₆H₁₆D₃NO
Molecular Weight244.35 g/mol
SMILES Notation[2H]C([2H])([2H])NC(C)c1cccc(OCc2ccccc2)c1
SIL TypeDeuterium
Physical StateNeat (typically a solid at room temperature)
Storage ConditionsRoom Temperature

The compound contains a stable isotope label with three deuterium atoms replacing the hydrogens in the methyl group attached to the nitrogen atom, making it a valuable tool in mass spectrometry and NMR studies .

Structural Features and Functional Groups

The key structural elements of this compound include:

The presence of the chiral center creates the potential for enantiomeric forms, which may display differences in biological activity when used in pharmacological studies.

Synthesis Methodologies

The synthesis of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine typically involves specialized chemical approaches that ensure the efficient incorporation of the trideuterated methyl group. Several methodologies can be adapted from similar deuterated amine syntheses.

Reductive Amination Approaches

Another potential synthetic pathway involves reductive amination using deuterated formaldehyde:

  • Formation of an imine intermediate between the primary amine and deuterated formaldehyde

  • Subsequent reduction using an appropriate reducing agent such as sodium cyanoborohydride

This method is particularly useful for maintaining stereochemical integrity at the chiral center during the methylation process.

Specialized Methods for Stable Isotope Incorporation

For higher deuterium incorporation and isotopic purity, specialized methods may be employed:

MethodKey ReagentsAdvantagesTypical Yield
Direct AlkylationCD₃I, BaseSimple, direct70-90%
Reductive AminationCD₂O, NaBH₃CNMild conditions65-85%
Phthalimide ApproachN-(methyl-d3)phthalimide, HClHigh isotopic purity60-80%
Boronic Acid MethodMethylboronic acid-d3, P(OEt)₃Transition-metal free70-85%

The phthalimide approach, where N-(methyl-d3)phthalimide is treated with acid to form the salt of (methyl-d3)amine, offers a potentially effective route for introducing the trideuterated methyl group with high isotopic purity .

Spectroscopic Characterization

The presence of deuterium atoms significantly alters the spectroscopic properties of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine compared to its non-deuterated analogue, making it valuable for analytical studies.

Nuclear Magnetic Resonance (NMR) Analysis

In ¹H NMR spectroscopy, the most notable feature is the absence of the N-methyl proton signal typically observed around 2.8-3.0 ppm in non-deuterated analogues. This results in a simplified spectrum with signals primarily from:

  • Aromatic protons (6.5-7.5 ppm)

  • Benzylic methylene protons (~5.0 ppm)

  • α-carbon methine proton (~3.8 ppm)

  • Methyl group protons adjacent to the chiral carbon (~1.3-1.5 ppm)

In ¹³C NMR, the N-CD₃ carbon would exhibit characteristic splitting patterns due to coupling with deuterium atoms, appearing as a multiplet rather than a singlet as would be observed with a non-deuterated methyl group .

Mass Spectrometry Profile

Mass spectrometry is particularly valuable for confirming the isotopic incorporation in N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine:

  • The molecular ion peak (M+) appears at m/z 244, which is 3 mass units higher than the non-deuterated analogue

  • Fragmentation patterns show characteristic shifts of +3 m/z units for fragments containing the N-CD₃ group

  • High-resolution mass spectrometry (HRMS) can confirm the molecular formula with precision better than 5 ppm

The isotopic distribution pattern in the mass spectrum provides additional confirmation of successful deuterium incorporation.

Applications in Scientific Research

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine has several important applications in scientific research, particularly in pharmaceutical development and analytical chemistry.

Use as Internal Standard

The deuterated compound serves as an excellent internal standard for quantitative analysis of the non-deuterated analogue due to its:

  • Nearly identical chemical properties

  • Different mass spectral response

  • Similar chromatographic behavior with slight retention time differences

  • High isotopic purity (typically >97% deuterium incorporation)

This makes it valuable for developing precise analytical methods in pharmaceutical quality control and bioanalytical assays.

Metabolic Studies and Drug Development

In drug metabolism studies, deuterium-labeled compounds like N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine are instrumental for:

  • Tracking metabolic pathways of N-methylated compounds

  • Investigating N-demethylation processes

  • Studying kinetic isotope effects that may alter metabolism rates

  • Differentiating between multiple metabolic routes

The metabolic stability of the C-D bond compared to C-H bonds (typically 6-10 times stronger) can lead to significant kinetic isotope effects when the deuterated position is involved in the rate-determining step of metabolism .

Structure-Activity Relationship Studies

The compound may serve as a valuable tool in structure-activity relationship (SAR) studies, particularly for investigating compounds with potential neurological activity, similar to studies conducted with other deuterated N-methylated amines . The benzyloxy group provides lipophilicity that could enhance blood-brain barrier penetration, while the chiral center allows for stereoselective biological interactions.

Comparative Analysis with Related Compounds

Understanding the relationship between N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine and similar compounds provides valuable context for its applications and properties.

Structural Analogues

CompoundStructural DifferenceNotable Properties
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-amineContains -CH₃ instead of -CD₃Identical chemical properties, different mass spectrum
N-[1-(4'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)aminePara- vs. meta-benzyloxy positionDifferent receptor binding profile
N-[1-(3'-Hydroxyphenyl)ethyl]-N-(methyl-d3)amine-OH instead of -OCH₂PhGreater hydrophilicity, potential hydrogen bonding
N-Ethyl-1-(3'-benzyloxyphenyl)ethanamine-CH₂CH₃ vs. -CD₃Different steric properties, metabolic stability

The benzyloxy group in this compound serves as a protected phenol, which could be deprotected to yield the corresponding hydroxyl derivative, potentially altering its pharmacological properties.

Functional Significance of the Benzyloxy Group

The 3'-benzyloxy substituent is significant because:

  • It increases lipophilicity, potentially enhancing membrane permeability

  • It can be selectively cleaved to reveal a hydroxyl group

  • It provides additional sites for π-π interactions with protein binding sites

  • It introduces steric bulk that may influence receptor binding conformations

In studies of similar compounds, the benzyloxy group has been shown to influence binding to various neuroreceptors, including dopaminergic and serotonergic receptors .

Analytical Methods for Identification and Quantification

Reliable analytical methods are essential for identifying and quantifying N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine in research and development settings.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly employed for the analysis of N-methylated amines and their deuterated analogues. Typical conditions include:

  • Reversed-phase columns (C18 or phenyl-hexyl)

  • Mobile phases containing phosphate buffers and acetonitrile

  • UV detection at 254-280 nm

  • Potential for fluorescence detection due to the aromatic system

  • Mass spectrometric detection for enhanced sensitivity and specificity

Gas chromatography may also be employed after suitable derivatization to enhance volatility.

Advanced Spectroscopic Techniques

Beyond standard NMR and MS analysis, several advanced techniques can provide detailed structural information:

  • Two-dimensional NMR experiments (COSY, HSQC, HMBC) to confirm structural connectivity

  • Deuterium NMR (²H NMR) to directly observe the deuterium incorporation

  • Tandem mass spectrometry (MS/MS) to establish fragmentation patterns

  • Infrared spectroscopy to identify characteristic functional group absorbances

These techniques collectively provide comprehensive structural confirmation of the compound.

Future Research Directions

The future research landscape for N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine and related compounds presents several promising avenues:

Pharmaceutical Applications

Potential pharmaceutical applications include:

  • Development as tracers for positron emission tomography (PET) imaging

  • Investigation as potential neurological agents with improved metabolic profiles

  • Use in deuterated drug development, where strategic deuteration can enhance pharmacokinetics

  • Structure-activity relationship studies for novel pharmaceutical agents

The chiral nature of the compound creates opportunities for stereochemical investigations in drug development .

Analytical Method Development

Future analytical applications may include:

  • Development of improved quantification methods in complex matrices

  • Application in metabolomic studies as internal standards

  • Use in isotope dilution mass spectrometry for high-accuracy quantification

  • Integration into multi-analyte screening methods for pharmaceutical compounds

These directions demonstrate the ongoing utility of deuterated compounds in analytical chemistry and pharmaceutical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator